![molecular formula C23H18Cl2N4 B3855053 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3855053.png)
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone
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Overview
Description
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone, also known as DMQD-Ph, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a hydrazone derivative of quinazoline, which has been reported to exhibit anticancer, antiviral, antibacterial, and antifungal activities.
Mechanism of Action
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone is not fully understood. However, several studies have suggested that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been reported to inhibit the activity of topoisomerase II, which is an important enzyme involved in DNA replication and repair. Moreover, this compound has been shown to inhibit the activity of the hepatitis C virus NS5B polymerase, which is essential for viral replication.
Biochemical and physiological effects:
This compound has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound exhibits potent cytotoxicity against cancer cell lines. This compound has also been shown to exhibit antiviral and antibacterial activity. In vivo studies have suggested that this compound exhibits low toxicity and good pharmacokinetic properties. Moreover, this compound has been shown to inhibit tumor growth in animal models.
Advantages and Limitations for Lab Experiments
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several advantages for lab experiments. It exhibits potent anticancer, antiviral, antibacterial, and antifungal activities, which make it a promising candidate for drug development. This compound has also been shown to exhibit low toxicity and good pharmacokinetic properties. However, this compound has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Moreover, this compound is a relatively new compound, and further studies are needed to evaluate its long-term safety and efficacy.
Future Directions
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has several potential future directions. Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential. This compound can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Moreover, this compound can be evaluated for its potential therapeutic applications in other diseases such as viral infections and bacterial infections. Furthermore, this compound can be evaluated for its potential use in combination therapy with other anticancer drugs to improve their efficacy.
Scientific Research Applications
1-(3,4-dichlorophenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound exhibits potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been reported to exhibit antiviral activity against the hepatitis C virus and antibacterial activity against Staphylococcus aureus. Moreover, this compound has been shown to exhibit antifungal activity against Candida albicans.
properties
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(4-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2N4/c1-14-7-9-16(10-8-14)22-26-21-6-4-3-5-18(21)23(27-22)29-28-15(2)17-11-12-19(24)20(25)13-17/h3-13H,1-2H3,(H,26,27,29)/b28-15+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZTWUHOXYSUAR-RWPZCVJISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NN=C(C)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)N/N=C(\C)/C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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